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Digermane

Semiconductor Epitaxy Chemical Vapor Deposition Germanium Films

Digermane (Ge₂H₆) is the enabling precursor for low-thermal-budget CVD of Ge and SiGe films at advanced nodes (≤5 nm). At 350°C, it provides a 40× higher growth rate than germane, and at 500°C, it boosts SiGe growth rates 8–10× while increasing Ge incorporation from 20–33% to 35–48%. It also delivers superior wafer uniformity for GeSn devices and 100× faster epitaxial Ge growth on III-V substrates. Choose digermane for manufacturing-worthy throughput where germane fails.

Molecular Formula Ge2H6
Molecular Weight 151.3 g/mol
CAS No. 13818-89-8
Cat. No. B087215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigermane
CAS13818-89-8
Molecular FormulaGe2H6
Molecular Weight151.3 g/mol
Structural Identifiers
SMILES[GeH3].[GeH3]
InChIInChI=1S/2GeH3/h2*1H3
InChIKeyGLGDREVVEMHVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 l / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digermane (CAS 13818-89-8) for Low-Temperature Semiconductor Epitaxy: A Strategic Precursor


Digermane (Ge₂H₆, CAS 13818-89-8) is a higher-order germanium hydride, a colorless gas or liquid at room temperature, and a structural analog of ethane [1]. It serves primarily as a specialized precursor in the semiconductor industry, most notably for the chemical vapor deposition (CVD) of germanium (Ge) and silicon-germanium (SiGe) alloys [2]. The fundamental driver for its adoption lies in the need for high-quality Ge-based films deposited at low temperatures, a requirement for advanced device fabrication nodes where thermal budgets are constrained [3].

The Performance Penalty of Substituting Digermane with Standard Germane in Low-Thermal-Budget Processes


In the context of low-temperature CVD processes (<500°C), the choice of germanium precursor is not a commodity decision. Simple substitution of the more common germane (GeH₄) for digermane (Ge₂H₆) results in severe process penalties. These are not due to cost but to fundamental differences in surface reactivity and decomposition kinetics. Using GeH₄ leads to dramatically lower film growth rates and inferior germanium incorporation into alloys like SiGe, which directly impacts manufacturing throughput and material quality [1]. The quantitative evidence below demonstrates that digermane is an enabling precursor for processes that are otherwise non-viable with germane at the same low temperatures [2].

Quantitative Benchmarking: Digermane vs. Germane in CVD Epitaxy and Alloying


Ge Film Growth Rate Enhancement at Low Temperatures (350°C)

When directly compared under the same conditions, digermane (Ge₂H₆) enables a substantially higher growth rate for pure germanium films than germane (GeH₄) at low temperatures [1]. At 350°C and 100 Torr, digermane yielded a growth rate of 5.6 nm/min, a 40-fold increase over the 0.14 nm/min achieved by germane, despite using only one-quarter the mass flow of the GeH₄ precursor [2].

Semiconductor Epitaxy Chemical Vapor Deposition Germanium Films

SiGe Alloy Growth Rate and Ge Incorporation at 500°C

A direct benchmark study of SiGe alloy growth at 500°C and 20 Torr revealed that using digermane (Ge₂H₆) with disilane (Si₂H₆) resulted in a growth rate that was 8 to 10 times higher than when using germane (GeH₄) [1]. Crucially, the germanium incorporation efficiency was also significantly higher; the Ge content in the SiGe film reached 35-48% with digermane, compared to only 20-33% with germane [2].

SiGe Epitaxy Alloy Composition Growth Kinetics

Growth Rate Enhancement in Heteroepitaxy of Ge on GaAs

In the specific application of growing epitaxial Ge films on (100) GaAs substrates by pyrolysis, digermane (Ge₂H₆) demonstrated a growth rate that was approximately two orders of magnitude (100×) higher than that achieved using germane (GeH₄) under comparable conditions [1]. This study also confirmed that digermane pyrolysis can yield fully commensurate, coherently strained epitaxial Ge films of high crystalline quality on GaAs [2].

Heteroepitaxy III-V Semiconductors Thin Films

GeSn Alloy Composition and Growth Uniformity

In the growth of pseudomorphic GeSn layers, which are candidates for mid-infrared photonics, a direct comparison of germane (GeH₄) and digermane (Ge₂H₆) as Ge precursors (with SnCl₄) revealed significant differences [1]. Under comparable conditions (at 349°C), digermane yielded significantly higher Sn contents in the GeSn film. Critically, the growth rate and Sn content across a 200 mm wafer were 'rather uniform' when using the Ge₂H₆+SnCl₄ chemistry, whereas the GeH₄+SnCl₄ chemistry resulted in a 'definitely worse' uniformity, with growth rates being significantly higher at the wafer edges [2].

GeSn Alloys Optoelectronics Mid-Infrared

Key Application Scenarios Where Digermane Outperforms In-Class Alternatives


Low-Thermal-Budget Epitaxy of Pure Germanium for Advanced Nodes

When fabricating semiconductor devices at the 5 nm node and beyond, the maximum permissible thermal budget is severely restricted to preserve delicate transistor features. Digermane (Ge₂H₆) is the only viable germanium precursor for achieving the required Ge film thicknesses within these thermal constraints. Direct comparative data shows that at 350°C, digermane provides a 40× higher growth rate than germane, enabling a manufacturing-worthy process where germane is too slow [1].

High-Ge-Content SiGe Alloys for High-Performance pMOSFETs and Photonics

Next-generation p-type Metal-Oxide-Semiconductor Field-Effect Transistors (pMOSFETs) and silicon photonic devices require SiGe alloys with very high germanium concentrations (>30%). Achieving this with standard germane (GeH₄) is inefficient. A direct benchmark study at 500°C demonstrates that switching to digermane (Ge₂H₆) not only increases the SiGe growth rate by 8-10× but also boosts the attainable Ge content from the 20-33% range (with GeH₄) to the 35-48% range [2]. This enables the fabrication of materials with the desired high hole mobility and optical properties.

Wafer-Scale Production of GeSn Alloys for Mid-Infrared Emitters and Detectors

The manufacturing of GeSn-based lasers and detectors for the mid-infrared range requires precise control over alloy composition and film thickness across the entire wafer. Using digermane (Ge₂H₆) as the Ge precursor, in combination with a tin precursor (SnCl₄), has been shown to produce GeSn layers with a 'rather uniform' growth rate and Sn composition over a 200 mm wafer. In stark contrast, the use of germane (GeH₄) under similar conditions results in a 'definitely worse' uniformity, with growth rates varying significantly from the wafer's center to its edge [3]. This makes digermane the enabling precursor for commercializing GeSn technology.

Efficient Integration of Ge on III-V Substrates for Optoelectronics

The heteroepitaxial growth of high-quality Ge layers on III-V substrates like GaAs is a key process for certain optoelectronic devices. Here, digermane's (Ge₂H₆) efficiency is unparalleled. In a direct comparison, pyrolysis of digermane on (100) GaAs yielded epitaxial Ge growth rates that were approximately two orders of magnitude (100×) higher than those achieved with germane (GeH₄) [4]. This dramatic increase in growth rate, without sacrificing crystalline quality, translates directly to higher throughput and lower manufacturing costs for these specialized devices.

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